1-Cyclopropylsulfonyl-4-iodobenzene
Description
1-Cyclopropylsulfonyl-4-iodobenzene is a substituted benzene derivative featuring a cyclopropylsulfonyl group (-SO₂-C₃H₅) at the 1-position and an iodine atom at the 4-position. The sulfonyl group imparts significant polarity and electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C9H9IO2S |
|---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-iodobenzene |
InChI |
InChI=1S/C9H9IO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 |
InChI Key |
OVZYTJSZCBVTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropylsulfonyl-4-iodobenzene typically involves the iodination of a benzene derivative. One common method is the diazotization of aniline followed by iodination. The process involves the following steps :
- Diazotization: Aniline is treated with hydrochloric acid and sodium nitrite to form phenyldiazonium chloride.
- Iodination: Potassium iodide is added to the phenyldiazonium chloride, resulting in the evolution of nitrogen gas and the formation of iodobenzene.
- Sulfonylation: The iodobenzene is then reacted with cyclopropylsulfonyl chloride under appropriate conditions to yield 1-Cyclopropylsulfonyl-4-iodobenzene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropylsulfonyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling and Heck reaction.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropylsulfonyl-4-iodobenzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropylsulfonyl-4-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine and sulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
1-Cyclopropyl-4-iodobenzene (PubChem CID: [withheld]): Lacks the sulfonyl group, resulting in reduced polarity and distinct reactivity .
4-Iodobenzenesulfonyl chloride : Shares the sulfonyl group but replaces the cyclopropyl moiety with a reactive chloride.
4-Iodoanisole : Features a methoxy group instead of sulfonyl, providing electron-donating effects.
Physicochemical Properties
The sulfonyl group significantly alters properties compared to non-sulfonyl analogues:
*Estimated based on structural similarity.
Key Observations :
- The sulfonyl group increases molecular weight by ~96 g/mol compared to 1-Cyclopropyl-4-iodobenzene.
- Enhanced polarity improves solubility in polar aprotic solvents (e.g., DMSO) but reduces water solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
